molecular formula C7H8N4 B14451507 6-Methyl-7,8-dihydropteridine CAS No. 74072-25-6

6-Methyl-7,8-dihydropteridine

Katalognummer: B14451507
CAS-Nummer: 74072-25-6
Molekulargewicht: 148.17 g/mol
InChI-Schlüssel: SBYULLCZTOOTRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-7,8-dihydropteridine is a pteridine derivative, which is a class of heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. Pteridines are known for their biological significance, particularly in the biosynthesis of folate and biopterin, which are essential cofactors in various enzymatic reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-7,8-dihydropteridine typically involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with triketopentane. This reaction is followed by reduction with sodium amalgam to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same condensation and reduction reactions, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methyl-7,8-dihydropteridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can yield dihydropteridine derivatives.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium amalgam is commonly used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Oxidized pteridine derivatives.

    Reduction: Dihydropteridine derivatives.

    Substitution: Substituted pteridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-Methyl-7,8-dihydropteridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methyl-7,8-dihydropteridine involves its role as a precursor in the biosynthesis of folate and biopterin. It acts as a substrate for enzymes such as dihydropteroate synthase, which catalyzes the formation of dihydropteroate from para-aminobenzoic acid and dihydropterin-pyrophosphate . This reaction is crucial for the production of folate, which is essential for DNA synthesis and repair.

Vergleich Mit ähnlichen Verbindungen

    Dihydropteroate: Another pteridine derivative involved in folate biosynthesis.

    Dihydrofolate: A key intermediate in the folate biosynthesis pathway.

    Sepiapterin: A pteridine derivative involved in the biosynthesis of tetrahydrobiopterin.

Uniqueness: 6-Methyl-7,8-dihydropteridine is unique due to its specific role in the biosynthesis of folate and its potential as a target for antimicrobial agents. Its structure allows it to participate in various enzymatic reactions, making it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

74072-25-6

Molekularformel

C7H8N4

Molekulargewicht

148.17 g/mol

IUPAC-Name

6-methyl-7,8-dihydropteridine

InChI

InChI=1S/C7H8N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-4H,2H2,1H3,(H,8,9,10)

InChI-Schlüssel

SBYULLCZTOOTRN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CN=CN=C2NC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.